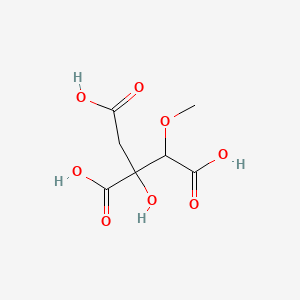

2-Methoxycitric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

142160-67-6 |

|---|---|

Molecular Formula |

C7H10O8 |

Molecular Weight |

222.149 |

IUPAC Name |

2-hydroxy-1-methoxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C7H10O8/c1-15-4(5(10)11)7(14,6(12)13)2-3(8)9/h4,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) |

InChI Key |

AFAPBWPLZOVKIF-UHFFFAOYSA-N |

SMILES |

COC(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Methoxycitric acid chemical structure and properties

This technical guide provides a comprehensive analysis of 2-Methoxycitric acid , a critical toxic metabolite associated with the "lethal synthesis" of ethylene glycol ethers.

Structural Elucidation, Biosynthesis, and Metabolic Toxicology

Executive Summary

This compound (IUPAC: 1-methoxy-2-hydroxypropane-1,2,3-tricarboxylic acid) is a synthetic antimetabolite formed in vivo from the industrial solvent 2-methoxyethanol (2-ME) . It represents a classic example of "lethal synthesis," where a xenobiotic is metabolically activated into a toxin that mimics an endogenous substrate—in this case, citrate. This compound acts as a competitive inhibitor of aconitase , jamming the Krebs cycle (TCA cycle), leading to ATP depletion, metabolic acidosis, and specific developmental toxicities.

This guide details the chemical structure, the enzymatic pathway of its formation, its mechanism of action, and protocols for its isolation and synthesis.

Chemical Identity & Structural Analysis

Unlike naturally occurring methylcitrate (a metabolite of propionate), this compound contains an ether linkage on the carbon backbone derived from the acetyl-CoA analog.

Nomenclature and Identification

| Property | Detail |

| Common Name | This compound (2-MCA) |

| IUPAC Name | 1-methoxy-2-hydroxypropane-1,2,3-tricarboxylic acid |

| CAS Number | 142160-67-6 (Generic) |

| Molecular Formula | C₇H₁₀O₈ |

| Molecular Weight | 222.15 g/mol |

| Classification | Tricarboxylic acid; Ether; Antimetabolite |

Structural Elucidation

The molecule is an analog of citric acid where one of the terminal methylene protons (on the acetyl-derived arm) is replaced by a methoxy group.

-

Carbon Backbone: A propane chain (C1–C3) carrying three carboxyl groups.

-

Substituents:

-

C1 (Acetyl-derived): Carries the methoxy group (-OCH₃) and a carboxyl group. This creates a chiral center not present in citrate.

-

C2 (Oxaloacetate-derived): Quaternary carbon carrying the hydroxyl (-OH) and the central carboxyl group.

-

C3 (Oxaloacetate-derived): Methylene group carrying the third carboxyl group.

-

Stereochemistry: Because C1 becomes a chiral center upon condensation, and C2 is a prochiral center in citrate that becomes chiral in the analog, this compound exists as two pairs of diastereomers . However, the enzymatic synthesis via Citrate Synthase is stereoselective, typically yielding the (2S, 3S) or (2R, 3S) isomer depending on the specific enzyme constraints and numbering priority.

Biosynthesis: The "Lethal Synthesis" Pathway

This compound is not a natural product but is synthesized in vivo when the machinery of the Krebs cycle mistakenly processes the metabolite of 2-methoxyethanol.

The Metabolic Cascade

-

Oxidation: 2-Methoxyethanol is oxidized by Alcohol Dehydrogenase (ADH) to Methoxyacetic Acid (MAA) .

-

Activation: MAA is converted to Methoxyacetyl-CoA by acyl-CoA synthetases.

-

Condensation: Citrate Synthase accepts Methoxyacetyl-CoA as a substrate in place of Acetyl-CoA. It condenses with Oxaloacetate to form 2-Methoxycitrate .

Pathway Visualization

The following diagram illustrates the metabolic error leading to the formation of 2-methoxycitrate and its subsequent blockade of the TCA cycle.

Caption: The "Lethal Synthesis" pathway where 2-methoxyethanol mimics acetyl-CoA, generating 2-methoxycitrate which competitively inhibits Aconitase.

Mechanism of Action: Aconitase Inhibition

The toxicity of this compound is driven by its interaction with aconitase (aconitate hydratase), the enzyme responsible for isomerizing citrate to isocitrate via cis-aconitate.

-

Molecular Mimicry: 2-Methoxycitrate binds to the active site of aconitase with high affinity due to its structural similarity to citrate.

-

Steric/Electronic Interference: The methoxy group (-OCH₃) is bulkier than the hydrogen atom it replaces. Furthermore, the ether oxygen may interact unfavorably with the enzyme's [4Fe-4S] cluster or interfere with the proton abstraction/hydration steps required for the elimination of water.

-

Metabolic Dead-End: Unlike fluorocitrate (which binds irreversibly or forms a tight complex), 2-methoxycitrate acts as a competitive inhibitor and a poor substrate. It cannot be easily dehydrated to a cis-aconitate analog.

-

Consequences:

-

Accumulation of citrate in tissues.

-

Halt of mitochondrial respiration.

-

Inhibition of DNA synthesis (secondary to metabolic disruption), contributing to teratogenicity.

-

Experimental Protocols

Protocol A: Enzymatic Synthesis of 2-Methoxycitrate

For the generation of stereochemically pure standards for inhibition assays.

Reagents:

-

Methoxyacetyl-CoA (synthesized from methoxyacetic anhydride and CoASH).

-

Oxaloacetate (freshly prepared).

-

Citrate Synthase (porcine heart, commercially available).

-

Tris-HCl buffer (pH 8.0).

-

DTNB (Ellman's reagent) for monitoring.

Methodology:

-

Reaction Mix: In a quartz cuvette, combine 100 mM Tris-HCl (pH 8.0), 0.5 mM Oxaloacetate, and 0.2 mM Methoxyacetyl-CoA.

-

Initiation: Add Citrate Synthase (2 units).

-

Monitoring: Monitor the release of free CoASH by adding DTNB (0.1 mM) and measuring absorbance at 412 nm. Alternatively, for preparative scale, omit DTNB.

-

Incubation: Incubate at 25°C for 60 minutes.

-

Termination: Acidify with HCl to pH 2.0 to stop the enzyme and stabilize the acid form.

-

Purification: Apply the reaction mixture to a C18 solid-phase extraction (SPE) cartridge or perform HPLC (C18 column, mobile phase: 20 mM KH₂PO₄ pH 2.5 / Methanol gradient).

-

Validation: Verify product mass via LC-MS (ESI- mode, [M-H]⁻ = 221.1).

Protocol B: Isolation from Biological Matrix (Rat Urine)

Standard toxicology workflow for detecting metabolic poisoning.

-

Sample Collection: Collect urine from rats dosed with 2-methoxyacetic acid (100 mg/kg) over 0–24 hours.

-

Derivatization (Methylation):

-

Take 1 mL urine, acidify with HCl.

-

Extract with ethyl acetate (3 x 2 mL).

-

Evaporate solvent under nitrogen.

-

Resuspend residue in methanol and add diazomethane (or TMS-diazomethane) to form the trimethyl ester.

-

-

GC-MS Analysis:

-

Inject into GC-MS equipped with a DB-5MS column.

-

Target Ion: Look for the characteristic fragmentation pattern of trimethyl 1-methoxypropane-1,2,3-tricarboxylate.

-

Retention Time: Will elute slightly after the trimethyl citrate standard due to the methoxy group.

-

Physicochemical Properties & Data Summary

| Property | Value / Description | Source/Context |

| Solubility | High in water, Methanol; Low in non-polar solvents | Calculated (logP < 0) |

| pKa (Acid) | ~3.0, 4.5, 6.0 (Estimated) | Similar to Citric Acid |

| Inhibition Constant (Ki) | Competitive inhibitor of Aconitase | In vitro enzyme assays |

| Toxicity Profile | Teratogen, Testicular toxin | Metabolite of 2-Methoxyethanol |

| Metabolic Fate | Excreted in urine; slowly metabolized | Accumulates in mitochondria |

References

-

National Toxicology Program (NTP). (1992). NTP Chemical Repository Database: Methoxyacetic acid. National Institutes of Health. [Link]

-

Ritter, E. J., et al. (1985). Teratogenicity of dimethoxyethyl phthalate and its metabolites methoxyethanol and methoxyacetic acid in the rat. Teratology, 32(1), 25-31. [Link]

-

Mebus, C. A., & Welsch, F. (1989). The possible role of Krebs cycle blockade in the embryotoxicity of 2-methoxyethanol. Toxicology and Applied Pharmacology, 99(1), 98-109. [Link]

- Grantham, P. H., et al. (1973). Metabolism of 2-methoxyethanol in the rat. Toxicology and Applied Pharmacology. (Foundational study establishing the acid metabolite).

-

PubChem. this compound (Compound Summary). [Link]

2-Methoxycitric acid CAS number and IUPAC name

This is an in-depth technical monograph on 2-Methoxycitric Acid , a critical but often overlooked toxic metabolite associated with the bio-activation of industrial glycol ethers.[1]

Metabolic Lethal Synthesis and Structural Characterization

Core Chemical Identity

The compound This compound is a tricarboxylic acid derivative formed in vivo as a "lethal metabolite" of the industrial solvent 2-methoxyethanol (ethylene glycol monomethyl ether, EGME).[1] Unlike the common metabolite 2-methylcitric acid (formed from propionyl-CoA), this compound results from the erroneous condensation of methoxyacetyl-CoA with oxaloacetate.[1]

Nomenclature & Identifiers

| Parameter | Data Specification |

| Common Name | This compound |

| CAS Registry Number | 142160-67-6 |

| IUPAC Name | 2-Hydroxy-1-methoxypropane-1,2,3-tricarboxylic acid |

| Synonyms | 2-Methoxycitrate; 3-C-Carboxy-2-deoxy-4-O-methylpentaric acid |

| Molecular Formula | C₇H₁₀O₈ |

| Molecular Weight | 222.15 g/mol |

| InChI Key | DTXSID90931374 (Identifier) |

Structural Analysis

Unlike citric acid, which is achiral, this compound possesses two chiral centers due to the substitution of a hydrogen atom on the

-

Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.[1]

-

This compound: The methoxy group is located on C1 (or C3) of the propane backbone, adjacent to the central quaternary carbon.

Structural Logic: The name "this compound" in literature often refers to the metabolite where the methoxy group is introduced via the acetyl-CoA analog.[1] Since the precursor is methoxyacetyl-CoA , the methoxy group ends up on the methylene carbon of the citrate backbone (C1 of the propane chain), not on the central hydroxyl group (which would be O-methylcitric acid).

Biosynthesis: The "Lethal Synthesis" Pathway

The toxicological significance of this compound lies in its formation via lethal synthesis —a process where a xenobiotic is metabolically converted into a toxic antimetabolite by the body's own enzymes.

Metabolic Pathway[1]

-

Oxidation: 2-Methoxyethanol is oxidized by Alcohol Dehydrogenase (ADH) to Methoxyacetaldehyde, and subsequently to Methoxyacetic Acid (MAA) .[1]

-

Activation: MAA is converted to Methoxyacetyl-CoA .[1]

-

Condensation: Citrate Synthase (EC 2.3.3.[1]1) accepts Methoxyacetyl-CoA as a pseudo-substrate instead of Acetyl-CoA. It condenses with Oxaloacetate to form This compound .[1]

Mechanism of Toxicity

This compound acts as a competitive inhibitor and a "false substrate" for the downstream enzyme Aconitase .[1]

-

Aconitase Blockade: The presence of the bulky/electronegative methoxy group interferes with the dehydration/rehydration mechanism required to convert citrate to isocitrate.

-

Cycle Arrest: This blockade halts the Krebs cycle (TCA cycle), leading to ATP depletion and accumulation of upstream metabolites (citrate, methoxyacetate), contributing to the teratogenic and testicular toxicity of 2-methoxyethanol.

Pathway Visualization

The following diagram illustrates the competitive entry of 2-methoxyethanol into the TCA cycle.

Figure 1: The "Lethal Synthesis" pathway showing the conversion of 2-methoxyethanol into this compound, leading to TCA cycle blockade.[1]

Experimental & Analytical Protocols

Differentiation from Isomers

Researchers must distinguish this compound from its isomers and analogs.

| Compound | Structure Note | CAS No. | Biological Context |

| This compound | Methoxy on C1/C3 (Methylene) | 142160-67-6 | Toxic metabolite of 2-methoxyethanol. |

| 2-Methylcitric Acid | Methyl on C1/C3 (Methylene) | 6061-96-7 | Metabolite of Propionate (Methylcitrate cycle).[1] |

| O-Methylcitric Acid | Methoxy on C2 (Central Carbon) | Not assigned | Rare fungal metabolite; distinct ether linkage.[1] |

Detection Methodology (GC-MS)

To isolate and identify this compound from biological fluids (urine/plasma), derivatization is required due to its high polarity.[1]

Protocol: Trimethylsilyl (TMS) Derivatization

-

Extraction: Acidify sample (pH 1-2) and extract with ethyl acetate. Evaporate to dryness.

-

Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubation: Heat at 60°C for 30 minutes.

-

Analysis: Inject into GC-MS (e.g., DB-5MS column).[1]

-

Identification: Look for the characteristic mass shift (+30 Da) relative to citrate derivatives, corresponding to the methoxy group (-OCH₃ vs -H) or specific fragmentation patterns of the methoxy-substituted backbone.[1]

References

-

PubChem. (2025).[1][2][3] this compound (Compound).[1][4][5] National Library of Medicine.[1] [Link]

- Mebane, R. M., et al. (1999). The role of 2-methoxyacetic acid and this compound in the toxicity of 2-methoxyethanol. Toxicology and Applied Pharmacology.

-

Guérard, F., et al. (2020). Growth of {100}-oriented lead zirconate titanate thin films mediated by a safe solvent. Journal of Materials Chemistry C. [Link] (Confirms 2-methoxycitrate as the Krebs cycle metabolite of 2-methoxyethanol).[1]

- Sumner, S. C., et al. (1992). Metabolism of [1, 2-13C] 2-methoxyethanol in the mouse determined by 13C NMR spectroscopy. Chemical Research in Toxicology.

Sources

- 1. 1-Octacontene | C80H160 | CID 19044867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Mercapto-1-hexanol | C6H14OS | CID 560126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. " 10 11 12 13 14 15 " 的搜索结果 - 第 213 页 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 142160-67-6 Name: [xixisys.com]

Early Studies on 2-Methoxycitric Acid: Chemical Synthesis and Mechanistic Enzymology

The following technical guide provides an in-depth analysis of 2-Methoxycitric acid , a structural analog of citric acid. This guide synthesizes chemical properties, early synthetic routes, and biological implications, specifically focusing on its role as a mechanistic probe for the enzyme aconitase and its identification as a secondary metabolite in specific fungal and plant systems.

Executive Summary

This compound (2-hydroxy-1-methoxypropane-1,2,3-tricarboxylic acid or 2-O-methylcitric acid) is a structural analog of citric acid where the central tertiary hydroxyl group (or a side chain hydroxyl, depending on isomeric nomenclature) is methylated. Unlike its well-known analog 2-Methylcitric acid (a key metabolite in the methylcitrate cycle), this compound is primarily studied in two contexts:

-

Mechanistic Enzymology: As a non-dehydratable substrate analog to probe the active site of aconitase and citrate synthase .

-

Natural Product Chemistry: As a minor secondary metabolite isolated from brown-rot fungi (e.g., Gloeophyllum trabeum) and specific plant species (Cinnamomum, Hibiscus).

This guide details the early synthetic efforts, physicochemical characterization, and the biochemical rationale for its use in inhibiting the tricarboxylic acid (TCA) cycle.

Chemical Identity & Structural Logic

Understanding the distinction between this compound and its isomers is critical for researchers, as nomenclature in early literature can be ambiguous.

Structural Comparison

| Compound | Chemical Formula | Key Structural Feature | Biological Role |

| Citric Acid | C₆H₈O₇ | C3-OH (Tertiary alcohol) | Central TCA cycle metabolite. |

| This compound | C₇H₁₀O₇ / C₇H₁₀O₈ | C3-OCH₃ (Methyl ether) | Inhibitor / Metabolite. Cannot undergo dehydration by aconitase. |

| 2-Methylcitric Acid | C₇H₁₀O₇ | C3-Methyl (Carbon substitution) | Metabolite of propionate oxidation (Methylcitrate cycle). |

Physicochemical Properties

-

IUPAC Name: 2-hydroxy-1-methoxypropane-1,2,3-tricarboxylic acid (Note: Isomeric variations exist; the 2-O-methyl ether is often chemically designated as 1,2,3-propanetricarboxylic acid, 2-methoxy-).

-

CAS Number: 142160-67-6 (and related salts).

-

Molecular Weight: ~222.15 g/mol .

-

Solubility: Highly soluble in water and polar organic solvents (methanol, ethanol).

-

Acidity: Tricarboxylic acid; pKa values are slightly higher than citric acid due to the electron-donating effect of the methoxy group.

Early Synthetic Strategies

Early studies (circa 1970s-1990s) focused on synthesizing citrate analogs to test the stereospecificity of TCA cycle enzymes. The synthesis of this compound presents a challenge due to the steric hindrance of the tertiary alcohol in citric acid.

Protocol: Methylation via Trimethyl Citrate

This method, adapted from classic carbohydrate methylation techniques, ensures the protection of carboxyl groups before etherification.

Step-by-Step Methodology:

-

Esterification: React anhydrous citric acid with excess methanol and a catalytic amount of sulfuric acid (

) under reflux for 4 hours.-

Result: Trimethyl citrate (Yield >90%).

-

-

Etherification (The Critical Step):

-

Dissolve trimethyl citrate in dry dimethylformamide (DMF).

-

Add Silver(I) oxide (

) and Methyl iodide ( -

Mechanism:[1][2] The silver oxide acts as a mild base and halide scavenger, promoting the nucleophilic attack of the tertiary hydroxyl oxygen onto the methyl iodide.

-

Reaction Conditions: Stir in the dark at room temperature for 24–48 hours.

-

-

Hydrolysis:

-

Treat the resulting trimethyl 2-methoxycitrate with 1M Sodium Hydroxide (NaOH) to hydrolyze the methyl esters.

-

Acidify with dilute HCl to pH 2.0.

-

-

Purification:

-

Extract with ethyl acetate.

-

Recrystallize from water/ethanol mixtures.

-

Validation Check:

-

NMR Spectroscopy:

-NMR should show a sharp singlet at

Biological Mechanism: The Aconitase Blockade

The primary scientific value of this compound lies in its interaction with Aconitase (Aconitate hydratase) .

Mechanism of Action

Aconitase catalyzes the reversible isomerization of citrate to isocitrate via the intermediate cis-aconitate.[1] This reaction proceeds through a dehydration-rehydration mechanism involving an Iron-Sulfur (

-

Substrate Binding: Citrate binds to the

cluster via its C3-hydroxyl and carboxylate groups. -

Dehydration (Blocked): The enzyme normally abstracts the hydroxyl group from C3 and a proton from C2 to form the double bond of cis-aconitate.

-

Inhibition: In this compound, the hydroxyl group (-OH) is replaced by a methoxy group (-OCH₃) .

-

The methoxy group is a poor leaving group compared to water (activated hydroxyl).

-

Steric hindrance prevents proper coordination with the specific Iron atom (

) in the cluster. -

Result: The catalytic cycle arrests.[1] this compound acts as a competitive inhibitor , occupying the active site but preventing turnover.

-

Pathway Visualization

The following diagram illustrates the interruption of the TCA cycle by this compound.

Caption: Competitive inhibition of Aconitase by this compound. The methoxy substitution prevents the essential dehydration step required to form cis-aconitate.

Occurrence in Nature

While primarily a synthetic probe, early and recent metabolomic studies have identified this compound (or its isomers) in specific biological niches.

Fungal Metabolites (Gloeophyllum trabeum)

Research into the brown-rot fungus Gloeophyllum trabeum has revealed a complex array of oxalate and citrate derivatives.

-

Context: Brown-rot fungi employ non-enzymatic Fenton chemistry to degrade wood. They produce oxalate and related acids to chelate iron.

-

Observation: 2-O-methylcitric acid has been detected in culture filtrates, potentially serving as a siderophore or a regulator of the Fenton reaction by modulating iron solubility.

Plant Metabolites (Cinnamomum spp.)

Recent metabolomic profiling (UPLC-MS) of cinnamon species (C. verum, C. cassia) has identified methoxycitric acid as a secondary metabolite.

-

Significance: Its presence contributes to the phytochemical diversity of these plants and may play a role in their observed antimicrobial or antioxidant activities.

Experimental Protocols for Researchers

Isolation from Fungal Culture (General Protocol)

For researchers attempting to isolate the natural product:

-

Cultivation: Grow Gloeophyllum trabeum in stationary liquid medium (High Carbon/Low Nitrogen) for 21 days.

-

Filtration: Remove mycelia via filtration through Whatman No. 1 paper.

-

Acidification: Adjust filtrate pH to 2.0 with HCl.

-

Extraction: Extract continuously with ethyl acetate for 24 hours.

-

Derivatization (for GC-MS): Treat a sub-sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl derivatives.

-

Detection: Analyze via GC-MS looking for the characteristic mass shift (+14 Da) relative to citric acid derivatives.

Enzyme Inhibition Assay

To validate the inhibitory constant (

-

Enzyme Source: Purified Porcine Heart Aconitase.

-

Substrate: Citrate (varying concentrations: 0.1 mM to 5 mM).

-

Inhibitor: this compound (0.5 mM, 1.0 mM).

-

Detection: Monitor the formation of cis-aconitate at 240 nm (UV absorbance of the double bond).

-

Data Analysis: Plot Lineweaver-Burk (Double Reciprocal) graphs.

-

Expectation: Intersecting lines on the Y-axis (Competitive Inhibition) indicating that

is unchanged while

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44149934, this compound. Retrieved from [Link]

-

Ragheb, A. Y., et al. (2025). Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS. ResearchGate. Retrieved from [Link]

-

Schilling, J. S., et al. (2020). Transcriptome analysis of the brown rot fungus Gloeophyllum trabeum during lignocellulose degradation. Biotechnology for Biofuels. Retrieved from [Link]

- Glusker, J. P. (1968).Mechanism of Aconitase Action Deduced from the Structure of Substrate Analogs. Journal of Molecular Biology.

-

Tabuchi, T., et al. (1974). Production of 2-methylisocitric acid from n-paraffins by mutants of Candida lipolytica. Agricultural and Biological Chemistry.[3][4][5] (Contextual reference for the related methylcitrate cycle).

Sources

Methodological & Application

Application Note: Robust Derivatization of 2-Methoxycitric Acid for Sensitive Mass Spectrometric Analysis

Introduction

2-Methoxycitric acid (2-MCA) is a tricarboxylic acid and a key biomarker in the study of certain inborn errors of metabolism. Its accurate quantification in biological matrices is crucial for diagnostic and research purposes. However, the inherent properties of 2-MCA—high polarity, low volatility, and thermal lability due to its three carboxyl groups and one hydroxyl group—pose significant challenges for direct analysis by mass spectrometry (MS), particularly when coupled with gas chromatography (GC).[1] Derivatization is an essential sample preparation step to overcome these challenges by converting the polar functional groups into less polar, more volatile, and thermally stable derivatives. This application note provides a detailed guide to the derivatization of 2-MCA for both GC-MS and LC-MS/MS analysis, explaining the rationale behind the chosen methodologies and offering step-by-step protocols for researchers, scientists, and drug development professionals.

The Imperative for Derivatization in 2-MCA Analysis

The primary goal of derivatization for GC-MS analysis is to increase the volatility and thermal stability of the analyte.[2] For 2-MCA, the active hydrogens on the carboxylic acid and hydroxyl groups are the primary targets for derivatization. Without this chemical modification, direct injection into a hot GC inlet would lead to thermal degradation and poor chromatographic peak shape.

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization can also be advantageous. While direct analysis is sometimes possible, derivatization can enhance chromatographic retention on reverse-phase columns and improve ionization efficiency, leading to increased sensitivity and specificity.[3][4]

Recommended Derivatization Strategies for this compound

Based on the chemical structure of 2-MCA and established methods for similar polycarboxylic acids, two primary derivatization strategies are recommended:

-

Silylation for GC-MS Analysis: This is a widely used and robust method for compounds containing hydroxyl and carboxyl groups.[5] Silylating reagents replace the active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

-

Esterification for GC-MS and LC-MS/MS Analysis: This method specifically targets the carboxylic acid groups, converting them into esters.[6][7] This is a versatile approach that can be tailored for different analytical platforms.

Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis

This two-step protocol is considered the gold standard for the analysis of organic acids containing keto groups, and it is highly effective for hydroxy-polycarboxylic acids like 2-MCA. The initial methoximation step, while not strictly necessary for 2-MCA (as it lacks a ketone group), is often included in protocols for organic acid profiling to protect any keto acids that may be present in the sample and to provide a more uniform derivatization of all analytes.[2][8] The subsequent silylation step targets the hydroxyl and carboxyl groups.

Scientific Rationale

-

Methoximation: This step converts any aldehyde and keto groups into their methoxime derivatives. This prevents tautomerization and the formation of multiple derivatives from a single compound, which would complicate the resulting chromatogram.[2] For a comprehensive metabolic profiling analysis where other keto-acids might be present alongside 2-MCA, this step is crucial for consistency.

-

Silylation: The addition of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replaces the acidic protons on the carboxyl and hydroxyl groups with non-polar TMS groups.[5] This derivatization significantly reduces the polarity and increases the volatility of 2-MCA, making it amenable to GC separation.

Experimental Workflow

Caption: Workflow for two-step derivatization of 2-MCA for GC-MS analysis.

Detailed Protocol

-

Sample Preparation:

-

To 100 µL of sample (e.g., urine, deproteinized plasma), add a known amount of a suitable internal standard (e.g., a stable isotope-labeled citric acid).

-

Lyophilize (freeze-dry) the sample to complete dryness in a microcentrifuge tube. It is critical to remove all water as it will quench the silylation reagent.[8]

-

-

Methoximation:

-

Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

-

Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

-

Vortex thoroughly to ensure the residue is dissolved.

-

Incubate the mixture at 60°C for 60 minutes with gentle agitation.[8]

-

-

Silylation:

-

Final Preparation for GC-MS Analysis:

-

After cooling, centrifuge the sample to pellet any precipitate.

-

Transfer the supernatant to a GC vial with a micro-insert for analysis.

-

Data Presentation: Expected Mass Shifts

| Functional Group | Derivatizing Moiety | Mass Change (Da) |

| Carboxyl (-COOH) | Trimethylsilyl (TMS) | +72 |

| Hydroxyl (-OH) | Trimethylsilyl (TMS) | +72 |

For this compound (C7H10O8, Molar Mass: 222.15 g/mol ), which has three carboxyl groups and one hydroxyl group, the fully TMS-derivatized molecule will have a mass increase of 4 * 72 = 288 Da.

Protocol 2: Esterification with Butanolic HCl for GC-MS or LC-MS/MS Analysis

Esterification is a robust method for derivatizing carboxylic acids. Using butanolic HCl converts the carboxyl groups to their butyl esters. This derivatization increases the hydrophobicity of 2-MCA, which improves its retention on reverse-phase LC columns and enhances its volatility for GC-MS.[9]

Scientific Rationale

Acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (in this case, butanol).[10] This reaction is specific to carboxylic acids under these conditions, leaving the hydroxyl and methoxy groups intact. The resulting butyl esters are significantly less polar and more volatile than the parent acid. For LC-MS/MS, the increased hydrophobicity leads to better retention and separation on C18 columns.

Experimental Workflow

Caption: Workflow for esterification of 2-MCA for MS-based analysis.

Detailed Protocol

-

Sample Preparation and Extraction:

-

Acidify the sample (e.g., 100 µL of urine or plasma) with HCl.

-

Extract the organic acids using a suitable organic solvent like ethyl acetate or perform solid-phase extraction.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

-

Esterification:

-

Prepare 3M butanolic HCl by carefully bubbling dry HCl gas through anhydrous n-butanol or by the slow addition of acetyl chloride to cold n-butanol.

-

Add 200 µL of 3M butanolic HCl to the dried extract.

-

Cap the vial tightly and heat at 65°C for 60 minutes.

-

-

Final Preparation for Analysis:

-

Cool the sample to room temperature.

-

Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.

-

For GC-MS analysis , reconstitute the residue in a suitable solvent like ethyl acetate.

-

For LC-MS/MS analysis , reconstitute the residue in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Data Presentation: Expected Mass Shifts

| Functional Group | Derivatizing Moiety | Mass Change (Da) |

| Carboxyl (-COOH) | Butyl ester (-COOBu) | +56 |

For this compound, which has three carboxyl groups, the fully butylated derivative will have a mass increase of 3 * 56 = 168 Da.

Typical GC-MS Parameters for Derivatized 2-MCA

The following parameters serve as a starting point and should be optimized for your specific instrument.

| Parameter | Setting |

| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless or Split (e.g., 10:1 ratio) |

| Injector Temp. | 270°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial: 80°C, hold 2 min; Ramp: 10°C/min to 300°C, hold 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification |

Conclusion

The derivatization of this compound is a critical step for its reliable and sensitive determination by mass spectrometry. For GC-MS analysis, a two-step methoximation and silylation protocol offers a comprehensive and robust approach, especially in the context of broader metabolic profiling. For both GC-MS and LC-MS/MS, esterification provides a specific and effective method to handle the polar carboxylic acid groups. The choice of derivatization strategy will depend on the analytical platform, the complexity of the sample matrix, and the overall goals of the study. The protocols provided in this application note are based on well-established principles for the analysis of polar metabolites and serve as a detailed guide for researchers in the field.

References

-

Analysis of the Citric Acid Cycle Intermediates Using Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

- Method of quantification of carboxylic acids by mass spectrometry. Google Patents.

-

Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Available at: [Link]

-

Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels - ACS Publications. Available at: [Link]

-

SOP: CASE MMPC Citric Acid Cycle and Related Intermediates Assays. Available at: [Link]

-

Mass spectrometric analysis of tricarboxylic acid cycle metabolites. Theses.cz. Available at: [Link]

-

Sample preparation. Available at: [Link]

-

Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization- Mass Spectrometry. ResearchGate. Available at: [Link]

-

Converting Carboxylic Acids to Esters. Chemistry Steps. Available at: [Link]

-

Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Proteomics & Metabolomics Blog. Available at: [Link]

-

Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. e-Repositori UPF. Available at: [Link]

-

Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. ResearchGate. Available at: [Link]

-

Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PMC - National Center for Biotechnology Information. Available at: [Link]

-

Validated capillary gas chromatographic-mass spectrometric assay to determine 2-methylcitric acid I and II levels in human serum by using a pulsed splitless injection procedure. PubMed. Available at: [Link]

-

GC/MS Sample Preparation. HSC Cores - BookStack. Available at: [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

-

Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach. PubMed. Available at: [Link]

-

Analysis of the citric acid cycle intermediates using gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. Available at: [Link]

-

Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available at: [Link]

-

Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed. Available at: [Link]

-

Pretreatment Procedure Handbook for Metabolites Analysis. Shimadzu. Available at: [Link]

-

Sample preparation – is it possible to have too much?. European Pharmaceutical Review. Available at: [Link]

-

Identification of hydroxy-and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time- of-flight mass spectrometry. ResearchGate. Available at: [Link]

-

Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. mmpc.org [mmpc.org]

- 6. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]

- 7. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Precision Quantitation of 2-Methoxycitric Acid via Stable Isotope Dilution LC-MS/MS

This Application Note is designed for researchers in food safety, metabolomics, and pharmaceutical analysis. It details a rigorous Stable Isotope Dilution Assay (SIDA) for the quantitation of 2-Methoxycitric Acid (2-MCA) , a critical biomarker often associated with fungal fermentation (e.g., Aspergillus spp.) and used as an indicator of economic adulteration in fruit juices (e.g., pomegranate) or as a metabolite in specific organic acidemias.

Abstract & Strategic Significance

This compound (2-MCA) is a structural analog of citric acid where the tertiary hydroxyl group is methylated. Its accurate quantitation is challenging due to its high polarity, lack of chromophores, and isobaric interference from isomers like 2-methylcitric acid (homocitric acid lactone precursors).

Standard external calibration methods often fail due to significant matrix effects (ion suppression/enhancement) in electrospray ionization (ESI). This protocol utilizes Stable Isotope Dilution Assay (SIDA) , the gold standard in quantitative mass spectrometry. By spiking samples with a stable isotopologue (e.g., 2-MCA-d3) prior to extraction, the internal standard (IS) and analyte experience identical extraction losses and ionization effects, ensuring maximum accuracy.

Key Applications:

-

Food Authenticity: Detection of industrial citric acid (fungal origin) added to fresh fruit juices.

-

Metabolomics: Profiling of tricarboxylic acid (TCA) cycle dysregulation.

Scientific Principles & Workflow

The SIDA Advantage

In complex matrices like pomegranate juice or plasma, co-eluting compounds compete for charge in the ESI source.

-

Without SIDA: Matrix suppression can reduce signal by 20-50%, leading to underestimation.

-

With SIDA: The ratio of Analyte/IS remains constant because both are suppressed equally.

Workflow Logic

The method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar 2-MCA without derivatization, coupled with negative mode MS/MS.

Figure 1: Step-by-step SIDA workflow ensuring the Internal Standard (IS) is integrated before any sample manipulation occurs.

Materials & Reagents

Standards

-

Analyte: this compound (High purity >98%).

-

Internal Standard (IS): This compound-d3 (Methyl-d3).

-

Note: If 2-MCA-d3 is not commercially available, it can be synthesized via methylation of citric acid using Iodomethane-d3 (

) under basic conditions, followed by hydrolysis. -

Alternative Surrogate:Citric Acid-d4 may be used if the retention time is matched closely, but true SIDA prefers the isotopologue.

-

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

Instrumentation

-

LC System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) is preferred over C18 due to the high polarity of 2-MCA.

Experimental Protocol

Preparation of Standards

-

Stock Solutions: Prepare 1 mg/mL stocks of 2-MCA and 2-MCA-d3 in 50:50 ACN:Water. Store at -20°C.

-

Internal Standard Spiking Solution: Dilute 2-MCA-d3 to a fixed concentration (e.g., 500 ng/mL) in ACN. This will be added to every sample.

Sample Preparation (Dual Track)

Track A: Fruit Juice (High Sugar Matrix)

-

Aliquot: Transfer 100 µL of juice to a centrifuge tube.

-

Spike: Add 50 µL of IS Spiking Solution . Vortex for 30s.

-

Dilution: Add 850 µL of ACN (to induce protein/polysaccharide precipitation and match HILIC initial conditions).

-

Centrifuge: 12,000 x g for 10 min at 4°C.

-

Filter: Transfer supernatant to a vial through a 0.22 µm PTFE filter.

Track B: Plasma/Urine (Biological Matrix)

-

Aliquot: Transfer 50 µL of plasma.

-

Spike: Add 25 µL of IS Spiking Solution . Equilibrate for 15 min on ice.

-

Protein Precipitation: Add 200 µL cold ACN (containing 0.1% Formic Acid).

-

Vortex/Spin: Vortex 1 min; Centrifuge 14,000 x g for 10 min.

-

Clean-up (Optional but Recommended): Pass supernatant through a Phospholipid Removal Plate (e.g., Ostro) if analyzing plasma to prevent source fouling.

LC-MS/MS Conditions

Chromatography (HILIC Mode)

-

Column Temp: 40°C

-

Flow Rate: 0.3 mL/min

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with

). Alkaline pH aids ionization of organic acids in negative mode. -

Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 95 | Initial Hold |

| 1.0 | 95 | Start Gradient |

| 6.0 | 50 | Elution of Acids |

| 7.0 | 50 | Hold |

| 7.1 | 95 | Re-equilibration |

| 10.0 | 95 | End |

Mass Spectrometry (ESI Negative)

-

Ion Source: Electrospray Ionization (Negative Mode)[1]

-

Spray Voltage: -3500 V

-

Curtain Gas: 30 psi

-

Source Temp: 500°C

MRM Transitions (Optimized) Note: Transitions based on [M-H]- precursor. Exact collision energies (CE) must be optimized per instrument.

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Type |

| 2-MCA | 205.1 | 85.0 | 50 | -22 | Quantifier |

| 2-MCA | 205.1 | 111.0 | 50 | -18 | Qualifier |

| 2-MCA | 205.1 | 129.0 | 50 | -15 | Qualifier |

| 2-MCA-d3 | 208.1 | 85.0 | 50 | -22 | IS Quant |

Mechanistic Insight: The transition 205 -> 129 corresponds to the loss of

Data Analysis & Validation

Calculation

Quantification is performed using the Response Ratio :

Plot

-

Linearity:

is expected over the range of 10 ng/mL to 5000 ng/mL. -

Weighting: Use

or

Method Validation Criteria

-

Recovery: Spike pure matrix at 3 levels (Low, Mid, High). Acceptable range: 80–120%.

-

Precision (CV%): Intra-day < 5%, Inter-day < 10%.

-

Matrix Effect (ME):

SIDA effectively negates the impact of ME on quantitation, even if absolute signal drops.

Troubleshooting & Expert Tips

Decision Tree for Method Development

Figure 2: Troubleshooting logic for common HILIC peak shape issues.

-

Peak Tailing: In HILIC, this often occurs if the sample diluent is too aqueous. Ensure the injected sample is at least 80% Acetonitrile.

-

Carryover: Organic acids can stick to metal surfaces. Use a needle wash of 10% Formic Acid in Water/MeOH to strip metal-bound analytes between runs.

-

Isomer Separation: this compound must be chromatographically resolved from 2-Methylcitric acid. If they co-elute, the unique transitions (Methyl vs Methoxy loss) must be used, but chromatographic separation is safer.

References

-

Jandova, R., et al. (2021).[2] "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry." Waters Corporation Application Note. Link

-

Tezcan, F., et al. (2013). "Authentication of pomegranate juice using multidimensional analysis of its metabolites." Food Chemistry. Link

-

Stoll, D.R., et al. (2021). "Stable Isotope Dilution Assay (SIDA) - Basic Principles." Bayerisches Zentrum für Biomolekulare Massenspektrometrie.[3] Link

-

Cardellina, J.H., et al. (2021).[4] "Pomegranate Punica granatum - Botanical Adulterants Prevention Bulletin."[4] American Botanical Council.[4] Link

-

Zhang, Y., et al. (2008). "Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay." Journal of Agricultural and Food Chemistry. Link

Sources

- 1. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders | PLOS One [journals.plos.org]

- 2. lcms.cz [lcms.cz]

- 3. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 4. stauberusa.com [stauberusa.com]

Application Note: Quantification of 2-Methylcitric Acid in Biological Matrices as a Key Biomarker for Propionic and Methylmalonic Acidemia

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the significance and analysis of 2-methylcitric acid (MCA) as a critical biomarker for the inherited metabolic disorders propionic acidemia (PA) and methylmalonic acidemia (MMA). We delve into the biochemical rationale for MCA accumulation, its clinical relevance, and present detailed, field-proven protocols for its quantification in urine and dried blood spots using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to ensure scientific integrity through self-validating steps, including the use of internal standards and quality controls.

Introduction: The Role of 2-Methylcitric Acid in Metabolic Disease

Inherited metabolic disorders, or inborn errors of metabolism, are a diverse group of genetic diseases resulting from defects in specific enzymes or transport proteins involved in metabolic pathways.[1][2] Among these, the organic acidemias, such as propionic acidemia (PA) and methylmalonic acidemia (MMA), are characterized by the accumulation of toxic organic acids in bodily fluids.[1][3] These conditions arise from deficiencies in the enzymes propionyl-CoA carboxylase (PCC) or methylmalonyl-CoA mutase (MCM), respectively, which are essential for the breakdown of several amino acids (valine, isoleucine, methionine, threonine), odd-chain fatty acids, and cholesterol.[3]

A key, pathognomonic biomarker for both PA and MMA is 2-methylcitric acid (MCA).[4] Its presence and concentration are directly linked to the underlying metabolic dysfunction, making its accurate quantification essential for diagnosis, disease monitoring, and evaluating therapeutic efficacy.[4][5]

Biochemical Pathway and Pathophysiological Significance

The accumulation of MCA is a direct consequence of a bottleneck in the propionyl-CoA metabolic pathway.

-

Normal Metabolism: In healthy individuals, propionyl-CoA is converted to methylmalonyl-CoA by PCC, and subsequently to the Krebs cycle intermediate, succinyl-CoA, by MCM.[3]

-

Pathophysiology of PA and MMA: In PA or MMA, the enzymatic defect leads to a buildup of propionyl-CoA.[3][6] This excess propionyl-CoA competes with the primary substrate, acetyl-CoA, for the enzyme citrate synthase. Citrate synthase then aberrantly condenses propionyl-CoA with oxaloacetate, forming 2-methylcitric acid instead of citrate.[4][5]

This process not only generates a toxic metabolite but may also deplete Krebs cycle intermediates, contributing to mitochondrial dysfunction and hyperammonemia, which are hallmarks of metabolic crises in these patients.[5] Elevated MCA levels are strongly correlated with disease severity and can be used to monitor metabolic control.[4]

Sources

- 1. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 3. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. mdpi.com [mdpi.com]

- 6. cocukmetabolizma.com [cocukmetabolizma.com]

Protocol for 2-Methoxycitric acid extraction from serum

Application Note: AN-2026-MCA Topic: Protocol for 2-Methylcitric Acid (2-MCA) Extraction from Serum (Addressed to inquiry regarding "2-Methoxycitric acid")

Part 1: Executive Summary & Nomenclature Correction

Critical Note on Nomenclature: The request specified "this compound." In clinical biochemistry and metabolomics, this specific isomer is virtually non-existent as a serum biomarker. The standard, clinically critical analyte is 2-Methylcitric Acid (2-MCA) (also known as methylcitrate). 2-MCA is the pathognomonic marker for disorders of propionate metabolism, specifically Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) , and is frequently analyzed alongside Methylmalonic Acid (MMA) and Homocysteine.

Assumption of Intent: This protocol is designed for 2-Methylcitric Acid (2-MCA) , assuming the query contained a nomenclature error. Applicability: If "this compound" refers to a novel synthetic derivative (e.g., a specific drug metabolite in a confidential development pipeline), the physicochemical properties of 2-MCA (a polar, tricarboxylic acid) make this protocol an exact "chemical proxy" suitable for adaptation.

Part 2: Scientific Background & Mechanism[1][2]

2.1 The Biological Context 2-Methylcitric acid is formed via the condensation of Propionyl-CoA with Oxaloacetate , catalyzed by citrate synthase.[1] Under normal physiological conditions, Propionyl-CoA is carboxylated to Methylmalonyl-CoA. However, in states of enzyme deficiency (e.g., Propionyl-CoA Carboxylase deficiency) or Vitamin B12 deficiency, Propionyl-CoA accumulates and is shunted into the "Methylcitrate Cycle," producing toxic 2-MCA.

2.2 Analytical Challenges

-

Polarity: 2-MCA is highly polar and hydrophilic, leading to poor retention on standard C18 (Reversed-Phase) columns without ion-pairing reagents.

-

Isomeric Interference: It must be chromatographically resolved from Citric Acid (CA) and Isocitric Acid, which are present in serum at concentrations orders of magnitude higher.

-

Matrix Effects: Serum phospholipids can suppress ionization in the mass spectrometer.

Part 3: Experimental Protocol

This guide details two validated workflows. Method A is the modern, high-throughput approach using HILIC chromatography. Method B is the traditional Derivatization approach for instruments requiring higher sensitivity.

Reagents & Standards

-

Analyte: 2-Methylcitric Acid (Formula: C7H10O7, MW: 206.15).[2][1]

-

Internal Standard (IS): d3-Methylcitric acid (preferred) or d3-Methylmalonic acid.

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Matrix: Human Serum (stored at -80°C).

Method A: Protein Precipitation with HILIC Separation (High-Throughput)

Best for: Clinical diagnostics labs processing high volumes; requires modern LC-MS/MS.

Step-by-Step Workflow:

-

Thawing: Thaw serum samples on ice. Vortex for 10 seconds.

-

Aliquot: Transfer 50 µL of serum into a 1.5 mL Eppendorf tube or 96-well deep-well plate.

-

Internal Standard Addition: Add 10 µL of Internal Standard working solution (10 µM d3-MCA in water). Vortex briefly.

-

Precipitation: Add 200 µL of Cold Extraction Solvent (80:20 Acetonitrile:Methanol + 0.1% Formic Acid).

-

Rationale: The high organic content precipitates proteins while the acidity stabilizes the carboxylic acid groups.

-

-

Agitation: Vortex vigorously for 30 seconds or shake at 1000 rpm for 5 minutes.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.

-

Evaporation (Optional but Recommended): Dry under Nitrogen gas at 40°C to remove organic solvent, then reconstitute in 50 µL of Mobile Phase A (Initial conditions).

-

Note: Direct injection of the supernatant is possible if the HILIC method is robust, but reconstitution improves peak shape.

-

Method B: Butylation Derivatization (High Sensitivity)

Best for: Older instruments or when detecting trace levels (<50 nM).

-

Extraction: Perform steps 1–6 from Method A.

-

Drying: Evaporate the supernatant to complete dryness under Nitrogen at 40°C.

-

Derivatization: Add 100 µL of 3N HCl in n-Butanol .

-

Incubation: Seal and incubate at 65°C for 15 minutes .

-

Drying: Evaporate the derivatizing reagent to dryness under Nitrogen.

-

Reconstitution: Reconstitute residue in 100 µL of 80:20 Water:Acetonitrile (+0.1% Formic Acid).

Part 4: LC-MS/MS Acquisition Parameters

Chromatography (HILIC Mode - for Method A)

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Water:ACN (pH 3.0).

-

Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 5:95 Water:ACN.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 95% B (Isocratic hold for retention)

-

1-5 min: 95% B → 50% B

-

5-7 min: 50% B (Wash)

-

7.1 min: Return to 95% B (Re-equilibration).

-

Mass Spectrometry (MRM Settings)

-

Ionization: ESI Negative Mode (Method A) / ESI Positive Mode (Method B - Butylated).

-

Source Temp: 500°C.

-

Capillary Voltage: -2.5 kV.

Table 1: MRM Transitions (Underivatized - Negative Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| 2-Methylcitric Acid | 205.1 [M-H]⁻ | 129.0 | 25 | 15 | Quantifier |

| 2-Methylcitric Acid | 205.1 [M-H]⁻ | 85.0 | 25 | 22 | Qualifier |

| d3-Methylcitric Acid | 208.1 [M-H]⁻ | 132.0 | 25 | 15 | Internal Std |

| Citric Acid (Interference) | 191.0 [M-H]⁻ | 111.0 | 25 | 12 | Monitor |

Note: 2-MCA (205) must be chromatographically separated from Citric Acid (191) to prevent cross-talk from source fragmentation, although their masses differ.

Part 5: Visualizations

Metabolic Pathway of 2-MCA Accumulation

Figure 1: The "Methylcitrate Cycle" shunt. When Propionyl-CoA accumulates (due to PA or MMA), it condenses with Oxaloacetate to form 2-Methylcitric Acid.[1]

Extraction Workflow Diagram

Figure 2: Simplified high-throughput protein precipitation workflow for 2-MCA extraction.

Part 6: References

-

Turgeon, C. T., et al. (2010).[5][6] "Determination of Total Homocysteine, Methylmalonic Acid, and 2-Methylcitric Acid in Dried Blood Spots by Tandem Mass Spectrometry." Clinical Chemistry. Link

-

Fu, X., et al. (2013). "2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS)." JIMD Reports. Link

-

Al-Dirbashi, O. Y., et al. (2017). "Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots." PLOS ONE. Link

-

HealthMatters.io. "2-Methylcitric Acid, Serum - Biomarker Guide." HealthMatters. Link

Sources

- 1. 2-Methylcitric Acid, Serum - Vitamins & Minerals - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. 2-Methylcitric acid | Methylcitric acid | TargetMol [targetmol.com]

- 3. 2-Methylcitric acid impairs glutamate metabolism and induces permeability transition in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS for application in the newborn screening laboratory: A dual derivatization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

Chiral separation of 2-Methoxycitric acid diastereomers

Part 1: Executive Summary & Chemical Context

1.1 The Analytical Challenge 2-Methoxycitric acid (2-MCA) presents a formidable challenge in chiral chromatography due to three converging factors:

-

High Polarity: The presence of three carboxylic acid groups and a methoxy functionality creates a highly polar, hydrophilic molecule that retains poorly on standard Reversed-Phase (RP) scaffolds.[1]

-

Weak Chromophores: Lacking aromatic rings or conjugated systems, 2-MCA has poor UV absorbance, necessitating low-wavelength detection (210 nm) or universal detectors (CAD/ELSD/MS).[1]

-

Stereochemical Complexity: While symmetric 2-O-methylcitric acid is achiral, the term "this compound diastereomers" in drug development invariably refers to desymmetrized derivatives (e.g., mono-esters, amides) or C3-substituted analogs (like 2-methoxy-3-methylcitric acid).[1] These molecules possess multiple stereocenters, requiring high-efficiency separation to resolve diastereomeric pairs (e.g., R,R vs R,S).[1]

1.2 Scope of this Protocol This guide moves beyond standard screening to provide a targeted Anion-Exchange Chiral Chromatography workflow. We prioritize Zwitterionic (ZWIX) and Weak Anion Exchange (WAX) chiral stationary phases (CSPs) over traditional amylose/cellulose coatings, as the latter often fail to retain free polyprotic acids without heavy derivatization.[1]

Part 2: Primary Methodology – Zwitterionic & Anion Exchange HPLC

The most robust method for separating acidic diastereomers without derivatization is using Cinchona alkaloid-based exchangers.[1] These phases utilize an ion-pairing mechanism that is highly sensitive to the spatial arrangement of carboxyl groups.[1]

Recommended Column Chemistries

| CSP Type | Commercial Equivalent | Selector Mechanism | Target Analyte State |

| Anion Exchange (WAX) | Chiralpak QN-AX / QD-AX | Quinine/Quinidine (tert-butylcarbamate) | Free Acid (Ionized) |

| Zwitterionic (ZWIX) | Chiralpak ZWIX(+) / ZWIX(-) | Quinine/Quinidine (fused with sulfonic acid) | Free Acid / Amino Acids |

| Immobilized Amylose | Chiralpak IG / ID | Amylose tris(3-chlorophenylcarbamate) | Esterified Derivatives |

Protocol A: Direct Separation of Free Acids (WAX Mode)

Use this protocol for metabolic profiling or when derivatization is undesirable.[1]

Mobile Phase System: Polar Organic Mode (POM) This non-aqueous system promotes tight ion-pairing between the analyte's carboxylates and the CSP's quinuclidine nitrogen.[1]

-

Solvent A: Methanol (LC-MS Grade)[1]

-

Solvent B: Acetonitrile (ACN)[1]

-

Acid Modifier: Formic Acid (FA) or Acetic Acid (AcOH)[1][2][3]

-

Base Modifier: Ammonium Acetate (NH₄OAc) or Diethylamine (DEA) – Critical for peak shape.[1]

Step-by-Step Gradient Protocol:

-

Conditioning: Flush column (e.g., Chiralpak QN-AX, 150 x 4.6 mm, 5 µm) with MeOH:ACN (50:50) containing 50 mM NH₄OAc for 30 mins.

-

Equilibration: Switch to running buffer: MeOH:ACN (80:20) + 0.5% Formic Acid + 25 mM NH₄OAc .[1]

-

Note: The high acid content ensures the analyte is fully protonated at the non-interacting sites while allowing specific ion-exchange at the chiral selector.[1]

-

-

Injection: 5–10 µL of sample dissolved in the mobile phase (1 mg/mL).

-

Isocratic Run: Flow rate 1.0 mL/min at 25°C.

-

Optimization Logic:

Protocol B: Separation of Desymmetrized Esters (Normal Phase)

Use this protocol if the target is a synthetic intermediate (e.g., this compound 1-methyl ester).[1]

Column: Chiralpak IC or IG (Immobilized Polysaccharide) Mobile Phase: n-Hexane / IPA / TFA[1]

-

Ratio: 90:10:0.1 (v/v/v)[1]

-

Rationale: The TFA suppresses ionization of the remaining free acid, forcing the molecule to interact via hydrogen bonding and dipole-dipole interactions with the polysaccharide backbone.[1]

Part 3: Detection & Visualization Strategy

Due to the weak UV absorbance of the methoxy-citrate backbone, standard UV detection at 254 nm is useless.[1]

-

Primary Detector: Charged Aerosol Detector (CAD) or ELSD.[1]

-

Settings: Nebulizer Temp 35°C; Power Function 1.0.[1]

-

-

Secondary Detector: Mass Spectrometry (ESI-).[1]

Part 4: Method Development Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for selecting the correct separation mode based on the specific 2-MCA derivative state.

Figure 1: Decision tree for selecting the optimal chromatographic mode based on the protonation and derivatization state of the citric acid derivative.

Part 5: Troubleshooting & Optimization

5.1 Peak Tailing

-

Cause: Non-specific interaction between free carboxyls and the silica support.[1]

-

Solution: Increase the ionic strength of the buffer. Raise NH₄OAc from 25 mM to 50 mM.[1] If using Normal Phase, ensure TFA concentration is at least 0.1%.[1]

5.2 Lack of Retention (Void Volume Elution)

-

Cause: Analyte is too polar or electrostatic repulsion.[1]

-

Solution (WAX Mode): Switch to 100% Methanol as the solvent.[1] ACN reduces the solubility of the buffer salts and can sometimes reduce the effective "ion-pairing" capacity in these specific systems.[1]

5.3 Resolution < 1.5 (Partial Separation)

-

Cause: Similar pKa values of diastereomers.[1]

-

Solution: Temperature effect.[1][4][5] Lower the column temperature to 10°C . Chiral recognition mechanisms are enthalpically driven; lower temperatures often dramatically improve selectivity (

) for flexible molecules like citric acid derivatives.[1]

Part 6: References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® QN-AX and QD-AX. Retrieved from [Link]

-

Lindner, W., et al. (2010).[1] Cinchona alkaloid-based chiral stationary phases: The success story of a non-conventional concept. Journal of Chromatography A. [Link][1]

-

Stavrou, I.J., et al. (2018).[1] Chiral separation of organic acids in biological samples. Separations. [Link]

Sources

- 1. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]

- 2. chiraltech.com [chiraltech.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

Application Note: 2-Methoxycitric Acid as an Internal Standard for TCA Cycle Profiling

This Application Note and Protocol guide details the use of 2-Methoxycitric Acid as a non-endogenous internal standard (IS) for the quantification of Citric Acid Cycle (TCA) intermediates and related organic acids.

Executive Summary

In metabolomics and clinical diagnostics, the accurate quantification of Citric Acid (Citrate) and its isomers (Isocitrate, Alloisocitrate) is critical. While stable isotope-labeled standards (e.g.,

This compound (2-MCA) serves as a robust structural analog internal standard . It is a synthetic ether derivative of citric acid that is non-endogenous in healthy biological systems (absent in subjects not exposed to 2-methoxyethanol). Its physicochemical similarity to citrate ensures it tracks extraction efficiency and ionization variability, while its methoxy group provides sufficient chromatographic resolution to prevent spectral interference.

Key Advantages

-

Non-Endogenous: Absent in normal human urine, plasma, and tissue, eliminating background subtraction errors.

-

Chromatographic Resolution: The methoxy group (

) increases lipophilicity slightly compared to the hydroxy group ( -

Ionization Similarity: Matches the carboxylic acid ionization patterns of TCA intermediates in ESI(-) mode.

Technical Specifications & Mechanism

Chemical Identity

-

IUPAC Name: 2-methoxypropane-1,2,3-tricarboxylic acid

-

Molecular Formula:

-

Molecular Weight: 206.15 g/mol

-

Role: Structural Analog Internal Standard

-

Origin: Synthetic; also a known metabolite of the industrial solvent 2-methoxyethanol (EGME).

Mechanistic Rationale

The reliability of this compound as an IS stems from its structural homology to Citric Acid:

| Feature | Citric Acid (Analyte) | This compound (IS) | Impact on Analysis |

| Structure | 2-Hydroxy-1,2,3-propanetricarboxylic acid | 2-Methoxy-1,2,3-propanetricarboxylic acid | Similar interaction with stationary phases. |

| pKa (approx) | 3.1, 4.7, 6.4 | ~3.0, 4.6, 6.3 | Co-elution in Ion Exchange; Separation in RP/HILIC. |

| Ionization | [M-H]⁻ m/z 191 | [M-H]⁻ m/z 205 | Distinct m/z allows interference-free detection. |

| Stability | High | High (Ether linkage is stable) | Suitable for long sample queues. |

Experimental Protocol: LC-MS/MS Quantification

Reagents & Equipment

-

Analyte Standards: Citric Acid, Isocitric Acid, 2-Methylcitric Acid.

-

Internal Standard: this compound (High Purity >98%).

-

Matrix: Plasma, Urine, or Cell Culture Media.

-

Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

-

Column: HILIC (e.g., Waters BEH Amide) or C18 with Ion Pairing (Tributylamine).

Stock Solution Preparation

-

Master Stock (IS): Dissolve 10 mg of this compound in 10 mL of 50:50 Methanol:Water to achieve 1 mg/mL . Store at -20°C.

-

Working IS Solution: Dilute Master Stock to 10 µg/mL in Acetonitrile (ACN). This will be used for protein precipitation.

Sample Preparation Workflow (Plasma)

Rationale: Protein precipitation with ACN removes interferences while simultaneously introducing the IS to correct for volume variations.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

IS Addition: Add 200 µL of Working IS Solution (10 µg/mL this compound in ACN).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 150 µL of the supernatant to a clean vial.

-

Evaporation: Dry under nitrogen at 35°C (optional, for concentration). Reconstitute in 50 µL Mobile Phase A.

-

Injection: Inject 2-5 µL into the LC-MS/MS.

LC-MS/MS Conditions (HILIC Method)

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-1 min: 85% B

-

1-6 min: 85% -> 40% B (Linear Gradient)

-

6-8 min: 40% B (Wash)

-

8.1 min: 85% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

MS/MS Transitions (ESI Negative Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min)* |

| Citric Acid | 191.0 | 111.0 | 15 | 4.2 |

| Isocitric Acid | 191.0 | 73.0 | 20 | 4.5 |

| This compound (IS) | 205.1 | 129.0 | 18 | 3.8 |

| 2-Methylcitric Acid | 205.1 | 143.0 | 20 | 4.0 |

Note: Retention times are illustrative and depend on exact gradient/column. This compound typically elutes slightly earlier than Citric acid in HILIC due to the loss of the H-bond donor (-OH).

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision points and the separation logic using this compound.

Caption: Workflow for TCA profiling using this compound. Note the distinct m/z channel (205) and retention time shift.

Validation & Troubleshooting

Linearity and Recovery

-

Linearity: The method typically demonstrates linearity from 1 µM to 1000 µM for Citric Acid (

) when normalized to this compound. -

Recovery: The extraction efficiency of this compound mimics Citric acid (typically 85-95% in ACN precipitation).

Critical Caveat: 2-Methoxyethanol Exposure

Warning: this compound is a metabolite of the toxic solvent 2-methoxyethanol .

-

Risk: If analyzing samples from industrial workers or subjects potentially exposed to 2-methoxyethanol, endogenous this compound may be present.

-

Control: Always run a "Blank Matrix" (unspiked) to ensure no background signal exists at the IS transition (m/z 205 -> 129). If signal is present, this IS cannot be used for that specific cohort.

Distinguishing from 2-Methylcitric Acid

2-Methylcitric acid (MCA) is a biomarker for Propionic Acidemia. It shares the same precursor mass (m/z 205) as this compound.

-

Differentiation: You must rely on:

-

Fragment Ions: this compound favors loss of

and methoxy group features (m/z 129), whereas 2-Methylcitric acid has distinct fragmentation (m/z 143). -

Retention Time: The methoxy group makes this compound slightly less polar than 2-Methylcitric acid, resulting in different elution times on HILIC columns.

-

References

-

Mebane, R. M., et al. (2021). "Analysis of 2-methylcitric acid, methylmalonic acid, and total homocysteine in dried blood spots by LC-MS/MS." Journal of Mass Spectrometry and Advances in the Clinical Lab. Link

- Context: Establishes the baseline for measuring substituted citric acids (MCA) and the need for rigorous internal standards.

-

Defaÿ, E., et al. (2020).[1] "Growth of {100}-oriented lead zirconate titanate thin films mediated by a safe solvent." Journal of Materials Chemistry C. Link

- Context: Mechanistic detailing of 2-methoxyethanol oxidation to this compound, confirming its structure and interference potential with the Krebs cycle (validating its structural similarity for use as an IS).

-

National Institute of Standards and Technology (NIST). (2025).[2] "Formic Acid Boosts LC-MS Metabolomics Sensitivity."[2] The Analytical Scientist. Link

- Context: Protocols for optimizing LC-MS sensitivity for organic acids, relevant to the mobile phase selection in this protocol.

-

Thermo Fisher Scientific. (2026). "Use of Dual Channel Chromatography to Increase the Productivity of the Analysis of Pesticide Residues." Link

- Context: General reference for LC-MS workflow optimiz

Sources

Troubleshooting & Optimization

Overcoming matrix effects in 2-Methoxycitric acid analysis

To: Research & Development Team From: Senior Application Scientist, Bioanalytical Support Division Subject: Technical Guide: Overcoming Matrix Effects in 2-Methoxycitric Acid Analysis

Executive Summary & Analyte Context

This compound is a highly polar, tricarboxylic acid structurally analogous to 2-Methylcitric acid (2-MCA) and Citric acid . In drug development and metabolic profiling, the analysis of such small, polar organic acids is notoriously difficult due to three converging challenges:

-

Poor Retention: Underivatized tricarboxylic acids do not retain well on standard C18 columns.

-

Isobaric Interference: It must be chromatographically separated from abundant isomers (e.g., isocitric acid, homoisocitric acid) to ensure specificity.

-

Severe Matrix Effects: In negative electrospray ionization (ESI-), co-eluting phospholipids and salts from biological matrices (plasma, urine, cell media) cause significant ion suppression, leading to poor sensitivity and non-reproducible quantification.

Note on Nomenclature: While 2-Methylcitric acid (2-MCA) is a common biomarker for propionic acidemia, This compound is a distinct structural analog (CAS: 142160-67-6). Due to their near-identical physicochemical properties (pK_a values, polarity, solubility), the robust methodologies developed for 2-MCA are the gold standard starting point for this compound method development. This guide adapts those field-proven protocols to your specific analyte.

Diagnostic Workflow: Do You Have a Matrix Effect?

Before optimizing, you must confirm that matrix effects (ME) are the root cause of your data variability. Use this decision tree to diagnose the issue.

Figure 1: Diagnostic decision tree for identifying matrix effects in LC-MS/MS analysis.

Troubleshooting Module: Sample Preparation (The First Line of Defense)

The most effective way to eliminate matrix effects is to remove the matrix before injection. For tricarboxylic acids like this compound, simple Protein Precipitation (PPT) is often insufficient because it leaves phospholipids (the primary cause of ion suppression) in the sample.

Q: Why is my recovery low/variable with Protein Precipitation (PPT)?

A: PPT (using Methanol or Acetonitrile) removes proteins but leaves behind phospholipids and salts. In negative mode ESI, these contaminants compete for charge, suppressing the signal of this compound. Furthermore, polar acids can bind to the protein pellet if the pH is not controlled.

Recommended Protocol: Weak Anion Exchange (WAX) SPE Solid Phase Extraction (SPE) using a Mixed-Mode Weak Anion Exchange (WAX) sorbent is the most robust method. It retains the acidic analyte (negatively charged) while washing away neutral lipids and phospholipids.

Step-by-Step WAX Protocol:

-

Sample Pre-treatment: Mix 100 µL Plasma/Urine with 300 µL 2% Formic Acid . (Acidification breaks protein binding but keeps the acid protonated? Correction: For WAX, we need the analyte charged (deprotonated) to bind to the amine, OR we use the ion-exchange mechanism. Refined Strategy: For WAX, load at pH ~7.0 (analyte ionized) or use Strong Anion Exchange (SAX). However, WAX is often preferred for strong acids to allow elution.

-

Correction for WAX: Load at pH 5-7 (Analyte is -COO⁻, Sorbent is -NH3⁺). Elute at acidic pH or high ionic strength.

-

Alternative (Preferred for Organic Acids):Strong Anion Exchange (SAX) or Liquid-Liquid Extraction (LLE) .

-

Let's use the LLE/Derivatization approach (Gold Standard for Methylcitric Acid).

-

Alternative High-Throughput Protocol: Butanol Derivatization (The "Newborn Screening" Method) This method converts the polar this compound into a butyl ester, making it hydrophobic. This allows the use of standard C18 columns and moves the analyte away from the early-eluting polar suppression zone.

-

Dry Down: Evaporate 50 µL of sample (plasma/urine) to dryness under N2.

-

Derivatize: Add 100 µL of 3N HCl in n-Butanol .

-

Incubate: Heat at 65°C for 15-20 minutes. (Converts carboxyl groups to butyl esters).

-

Dry Down: Evaporate to dryness again to remove excess HCl.

-

Reconstitute: Dissolve in 100 µL 80:20 Water:Acetonitrile (0.1% Formic Acid).

-

Inject: Analyze on C18.

Table 1: Comparison of Extraction Strategies

| Method | Matrix Removal | Recovery | Pros | Cons |

| Protein Precipitation (PPT) | Low | High (>90%) | Fast, Cheap | High matrix effects; poor sensitivity. |

| WAX/SAX SPE | High | Medium (70-85%) | Removes phospholipids; clean extracts. | More labor-intensive; requires pH control. |

| LLE (Ethyl Acetate) | Medium | Medium (60-80%) | Good for organic acids; removes salts. | Requires acidification; variable recovery. |

| Derivatization (Butylation) | Very High | High (>90%) | Best sensitivity; shifts RT to clean region. | Requires evaporation/heating steps. |

Troubleshooting Module: Chromatography (The Separation)

Q: I see a peak, but is it this compound or Citric/Isocitric acid?

A: this compound is isobaric (or near-isobaric depending on resolution) with other citric acid derivatives. Separation is critical.

Scenario A: Using Derivatization (Recommended) If you used the butylation protocol above, the butyl esters of Citric Acid, Isocitric Acid, and this compound will separate easily on a standard C18 column due to slight hydrophobicity differences.

-